2,3-Piperazinedione, 1-(diphenylmethyl)-
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Overview
Description
2,3-Piperazinedione, 1-(diphenylmethyl)- is a chemical compound with the molecular formula C17H16N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-(diphenylmethyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods may include the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Piperazinedione, 1-(diphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Substitution reactions can occur at the nitrogen atoms or other positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as ruthenium tetroxide (RuO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Substituting agents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, diketopiperazines, and other heterocyclic compounds .
Scientific Research Applications
2,3-Piperazinedione, 1-(diphenylmethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit tubulin polymerization, which is crucial for cell division.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2,3-Piperazinedione, 1-(diphenylmethyl)- involves the inhibition of tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division. The compound targets the tubulin protein, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibenzylpiperazine
- 2-Piperazinone
- 2,6-Piperazinedione
- 1-Benzoyl-4-benzylpiperazine
Uniqueness
2,3-Piperazinedione, 1-(diphenylmethyl)- is unique due to its specific substitution pattern and its potent biological activities. Unlike other piperazine derivatives, it has shown significant anticancer activity by inhibiting tubulin polymerization, making it a promising candidate for further drug development .
Biological Activity
2,3-Piperazinedione, 1-(diphenylmethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, emphasizing its pharmacological significance.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Synthesis methods for piperazine derivatives often involve multi-step processes that yield various substituted piperazines. A notable synthetic route involves the use of optically pure amino acids to produce chiral piperazine derivatives, which can exhibit distinct biological activities depending on their substitution patterns .
Anticancer Properties
Research indicates that piperazine derivatives, including 2,3-Piperazinedione, have shown significant anticancer activity. For instance, compounds with piperazine moieties have been linked to cytotoxic effects against various human cancer cell lines. A study highlighted that certain piperazinyl amides exhibited EC50 values ranging from 1.4 to 10.5 µM against melanoma and colorectal adenocarcinoma cells .
Cell Line | EC50 (µM) |
---|---|
Melanoma (518A2) | 1.4 |
Colorectal (HT29) | 5.0 |
Breast (MCF7) | 3.0 |
Lung (A549) | 6.5 |
Ovarian (A2780) | 10.5 |
These findings suggest that the introduction of a piperazine ring enhances the anticancer properties of various compounds.
The mechanism by which 2,3-Piperazinedione exerts its biological effects may involve the induction of apoptosis in cancer cells. Studies utilizing DAPI staining have shown that certain piperazine derivatives lead to significant morphological changes in treated cells, indicative of apoptotic processes .
Neuropharmacological Activity
Piperazines are also known for their neuropharmacological properties. Research has demonstrated that diphenyl-substituted piperazines exhibit high binding affinities for dopamine and serotonin transporters, which are critical targets in the treatment of psychiatric disorders . The structure-activity relationship studies indicate that minor modifications at specific positions can dramatically alter the pharmacological profiles of these compounds.
Case Studies
- Antitumor Activity : A study conducted on a series of piperazine derivatives showed promising results against multiple cancer cell lines. The incorporation of diphenyl groups was associated with enhanced selectivity and potency against specific cancer types.
- Neurotransmitter Interaction : Another research project focused on how modifications to the piperazine structure influenced binding affinities to serotonin and dopamine transporters, revealing potential applications in treating depression and anxiety disorders .
Properties
CAS No. |
918428-83-8 |
---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-benzhydrylpiperazine-2,3-dione |
InChI |
InChI=1S/C17H16N2O2/c20-16-17(21)19(12-11-18-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,20) |
InChI Key |
BFJRHMMAFBBBRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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